molecular formula C20H30N2O B14124006 N-(2-aminophenyl)-2,2-dicyclohexylacetamide

N-(2-aminophenyl)-2,2-dicyclohexylacetamide

Cat. No.: B14124006
M. Wt: 314.5 g/mol
InChI Key: SRLUVKNXGKZGDO-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2,2-dicyclohexylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group attached to a dicyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2,2-dicyclohexylacetamide typically involves the condensation of 2-aminophenylamine with 2,2-dicyclohexylacetic acid. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2,2-dicyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(2-aminophenyl)-2,2-dicyclohexylacetamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2,2-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the dicyclohexylacetamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
  • N-(2-aminophenyl)benzamide

Uniqueness

N-(2-aminophenyl)-2,2-dicyclohexylacetamide is unique due to its dicyclohexylacetamide moiety, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

N-(2-aminophenyl)-2,2-dicyclohexylacetamide

InChI

InChI=1S/C20H30N2O/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16,19H,1-6,9-12,21H2,(H,22,23)

InChI Key

SRLUVKNXGKZGDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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